molecular formula C17H16N2O5 B5791923 ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate

ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate

Cat. No. B5791923
M. Wt: 328.32 g/mol
InChI Key: HKBBPYBDSARGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of nitroaromatic compounds and has been studied for its ability to inhibit certain enzymes and modulate cellular pathways.

Mechanism of Action

The mechanism of action of ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate involves the inhibition or modulation of certain enzymes and cellular pathways. In cancer research, this compound inhibits the activity of histone deacetylases and protein tyrosine phosphatases, leading to the induction of apoptosis or cell death in cancer cells. In inflammation research, this compound modulates the activity of cellular pathways involved in the immune response, leading to the reduction of inflammation and tissue damage. In neurodegenerative disease research, this compound modulates the activity of enzymes and pathways involved in neuronal survival and function, leading to the prevention or delay of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate depend on the specific cellular pathway or enzyme that is being modulated or inhibited. In cancer research, this compound induces apoptosis or cell death in cancer cells. In inflammation research, this compound reduces inflammation and tissue damage. In neurodegenerative disease research, this compound prevents or delays the onset of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate in lab experiments include its potential therapeutic properties in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the modulation or inhibition of certain enzymes and cellular pathways, making it a useful tool for studying these pathways. However, the limitations of using this compound include its potential toxicity and the need for careful control of temperature and reaction time during synthesis.

Future Directions

There are several future directions for research on ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate. In cancer research, further studies could focus on the use of this compound in combination with other cancer treatments to enhance their efficacy. In inflammation research, further studies could focus on the development of more potent and selective inhibitors of the cellular pathways involved in the immune response. In neurodegenerative disease research, further studies could focus on the identification of specific cellular pathways and enzymes that are modulated by this compound and the development of more targeted therapies. Additionally, studies could focus on the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

The synthesis method for ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate involves the reaction of ethyl 4-aminophenylacetate with 4-nitrobenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction time. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

Ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases and protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. This inhibition can lead to the induction of apoptosis or cell death in cancer cells.
In inflammation research, ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate has been shown to modulate the activity of certain cellular pathways involved in the immune response. This modulation can lead to the reduction of inflammation and tissue damage in diseases such as rheumatoid arthritis and multiple sclerosis.
In neurodegenerative disease research, this compound has been studied for its ability to modulate the activity of certain enzymes and pathways involved in neuronal survival and function. This modulation can lead to the prevention or delay of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[4-[(4-nitrobenzoyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-24-16(20)11-12-3-7-14(8-4-12)18-17(21)13-5-9-15(10-6-13)19(22)23/h3-10H,2,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBBPYBDSARGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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